molecular formula C8H7ClN2O B13649894 7-Chloro-3-methoxy-1H-indazole

7-Chloro-3-methoxy-1H-indazole

Cat. No.: B13649894
M. Wt: 182.61 g/mol
InChI Key: WMGXVFKZRDIALN-UHFFFAOYSA-N
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Description

7-Chloro-3-methoxy-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often employ transition metal-catalyzed reactions to ensure high yields and minimal byproduct formation. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

7-Chloro-3-methoxy-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-methoxy-1H-indazole stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7ClN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

WMGXVFKZRDIALN-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=CC=C2Cl

Origin of Product

United States

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